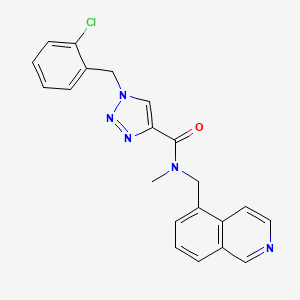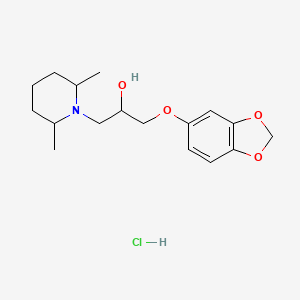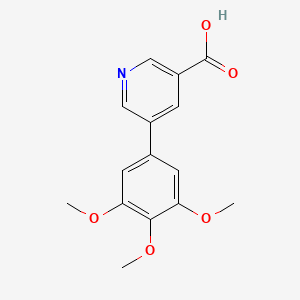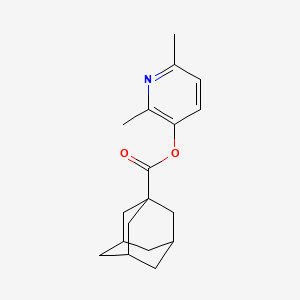![molecular formula C16H16F3N3O4 B5001932 2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5001932.png)
2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, an acetyl group, a trifluoromethyl group, and an indazole group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the planar aromatic ring of the nitrophenyl group, the polar carbonyl group of the acetyl group, the electronegative trifluoromethyl group, and the heterocyclic indazole group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions that involve the functional groups present in the molecule. For example, the nitro group in the nitrophenyl group could potentially be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its functional groups. For example, the presence of the polar carbonyl group and the electronegative trifluoromethyl group could make the compound somewhat polar .Future Directions
properties
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)15(24)12-3-1-2-4-13(12)20-21(15)14(23)9-10-5-7-11(8-6-10)22(25)26/h5-8,12,24H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEOIVMFGWSIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
![N~2~-(2-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001859.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5001863.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5001874.png)



![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5001905.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-[(dimethylamino)methyl]-N-methyl-2-furamide](/img/structure/B5001912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5001922.png)
![5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5001927.png)
![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5001935.png)

![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~3~,N~3~-diethyl-beta-alaninamide dihydrochloride hydrate](/img/structure/B5001963.png)